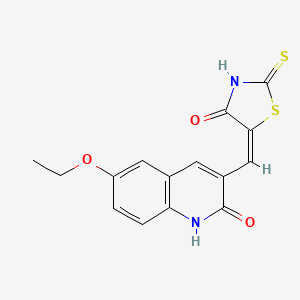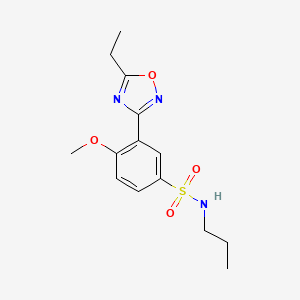
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes that are involved in cell proliferation.
Biochemical and Physiological Effects:
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and for developing new cancer therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is its potential use as a fluorescent dye in organic light-emitting diodes. Further research is needed to optimize its properties for this application. Another area of interest is its potential use as a reagent for the determination of other trace metals in water samples. Finally, more research is needed to fully understand the mechanism of action of this compound and to explore its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-nitrophenol with butylamine and ethyl chloroformate to form the intermediate N-butyl-4-nitrophenol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The yield of this reaction is typically around 70%.
Applications De Recherche Scientifique
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential use as a fluorescent dye in organic light-emitting diodes. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of copper in water samples.
Propriétés
IUPAC Name |
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-5-8-15-11-7-6-10(9-12(11)18(19)20)14-16-13(4-2)17-21-14/h6-7,9,15H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBJVWOVCJYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)

![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)